5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a thiadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to exhibit a variety of biological activities, making it a valuable target for synthetic and pharmaceutical research.
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity against various bacteria strains . The experimental results were supported by a docking study using the Kinase ThiM from Klebsiella pneumoniae .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives exhibit various biological activities due to the presence of an n–c–s– moiety . The strong aromaticity of the ring also provides great in vivo stability to this five-membered ring system .
Biochemical Pathways
It’s known that the biological activities of 1,3,4-thiadiazole derivatives are due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system .
Pharmacokinetics
The strong aromaticity of the ring, which provides great in vivo stability to this five-membered ring system, suggests that it may have good bioavailability .
Result of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity against various bacteria strains .
Action Environment
It’s known that the strong aromaticity of the ring provides great in vivo stability to this five-membered ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine typically involves the reaction of hydrazonoyl halides with thioamides or thioureas. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in ethanol in the presence of triethylamine . Another approach involves the use of microwave-assisted multi-component reactions under solvent-free conditions, which provides a green and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and reusable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities .
Scientific Research Applications
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Compounds with a thiazole ring also show a wide range of medicinal properties, such as antibacterial and antifungal activities.
Uniqueness
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is unique due to its fused ring structure, which combines the properties of both thiazole and thiadiazole rings. This fusion enhances its biological activities and makes it a versatile compound for various applications in medicinal chemistry and material science .
Biological Activity
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound notable for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique fused ring structure combining thiazole and thiadiazole moieties. This specific arrangement enhances its biological activity compared to other similar compounds. The IUPAC name for this compound is this compound, with the molecular formula C10H9N3S2 .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized various derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria using the paper disc diffusion method. The results demonstrated moderate to potent activity against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Aspergillus niger (fungal activity)
The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be promising, suggesting potential for development as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance:
- In vitro studies on breast cancer cell lines (MCF-7) showed that derivatives of this compound induced cytotoxic effects with IC50 values ranging from 0.79 to 1.6 μM. The mechanism of action involved apoptosis induction through phosphatidylserine externalization and caspase activation .
- Another study highlighted the efficacy of synthesized thiadiazole derivatives against human hepatocellular carcinoma (HepG2) cells. These studies employed the MTT assay to quantify cell viability post-treatment .
Case Study 1: Synthesis and Evaluation
A detailed synthesis of 5-phenyl derivatives was conducted where various substituents were introduced to evaluate their biological activities. The synthesized compounds were screened for their antibacterial and antifungal properties. The results indicated that modifications on the aryl substituents significantly influenced their biological efficacy .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between these compounds and target proteins involved in cancer progression. The docking results suggested that certain modifications could enhance binding affinity and selectivity towards cancerous cells .
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c11-10-12-13-8(15-10)6-14-9(13)7-4-2-1-3-5-7/h1-6,9H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFIBTJJVASSRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.